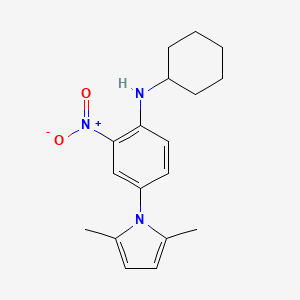
1-(4-fluorobenzoyl)-4-(3-methylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzoyl)-4-(3-methylcyclohexyl)piperazine, commonly known as Flephedrone, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its stimulating effects on the central nervous system. Flephedrone is a structural analog of the controlled substance cathinone, which is found in the khat plant.
Mécanisme D'action
Flephedrone acts by inhibiting the reuptake of dopamine and norepinephrine, leading to an increase in their extracellular concentrations. This results in increased stimulation of the central nervous system, leading to the characteristic stimulant effects of the drug.
Biochemical and Physiological Effects:
Flephedrone has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity and hyperthermia. Flephedrone has also been found to increase heart rate and blood pressure, which may be related to its effects on the sympathetic nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Flephedrone has been used extensively in laboratory experiments to study its pharmacological properties. Its relatively simple synthesis method and high purity make it an attractive compound for use in these studies. However, its status as a designer drug means that it is not widely available for research purposes, and its legal status may limit its use in some countries.
Orientations Futures
There are several potential future directions for research on Flephedrone. One area of interest is its potential as a therapeutic agent for conditions such as attention deficit hyperactivity disorder (ADHD) and depression. Another area of interest is its potential as a tool for studying the role of dopamine and norepinephrine in the brain. Further research is also needed to fully understand the long-term effects of Flephedrone use on the brain and other organ systems.
In conclusion, Flephedrone is a synthetic compound that has gained popularity in recent years due to its stimulating effects on the central nervous system. Its pharmacological properties have been extensively studied, and it has been found to act as a monoamine transporter inhibitor, primarily affecting the reuptake of dopamine and norepinephrine. Flephedrone has a range of biochemical and physiological effects, including increased locomotor activity and hyperthermia. Its relatively simple synthesis method and high purity make it an attractive compound for use in laboratory experiments, but its legal status may limit its availability for research purposes. There are several potential future directions for research on Flephedrone, including its potential as a therapeutic agent and a tool for studying the role of dopamine and norepinephrine in the brain.
Méthodes De Synthèse
Flephedrone is synthesized by the reaction of 4-fluorobenzoyl chloride with 3-methylcyclohexylamine in the presence of a base. The reaction yields a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Flephedrone has been widely studied for its pharmacological properties. It has been found to act as a monoamine transporter inhibitor, primarily affecting the reuptake of dopamine and norepinephrine. Flephedrone has been shown to have stimulant effects similar to other cathinones, such as increased locomotor activity and hyperthermia. It has also been found to have anxiogenic effects, which may be related to its effects on the serotonergic system.
Propriétés
IUPAC Name |
(4-fluorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c1-14-3-2-4-17(13-14)20-9-11-21(12-10-20)18(22)15-5-7-16(19)8-6-15/h5-8,14,17H,2-4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHZTCZRKHWRBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[4-(3-methylcyclohexyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4891549.png)
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4891551.png)
![3-benzyl-2-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B4891569.png)
![(2R*,3R*)-1'-[(4-amino-2-pyridinyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4891574.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891583.png)
![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)
![N-isopropyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891598.png)

![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)
![2-[4-chloro-3-(4-morpholinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891631.png)


